molecular formula C15H17O6P B12585499 (Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate CAS No. 646041-31-8

(Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate

Cat. No.: B12585499
CAS No.: 646041-31-8
M. Wt: 324.26 g/mol
InChI Key: NXSYADPHJGOHDB-UHFFFAOYSA-N
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Description

"(Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate" is an organophosphorus ester characterized by a naphthalene ring linked via an ether-oxygen to an acetate group, which is further esterified with a (dimethoxyphosphoryl)methyl moiety. Its synthesis involves reacting methyl 2-(dimethoxyphosphoryl)acetate with arylboronic acids under rhodium catalysis, as outlined in a neuroprotective compound synthesis study .

Properties

CAS No.

646041-31-8

Molecular Formula

C15H17O6P

Molecular Weight

324.26 g/mol

IUPAC Name

dimethoxyphosphorylmethyl 2-naphthalen-1-yloxyacetate

InChI

InChI=1S/C15H17O6P/c1-18-22(17,19-2)11-21-15(16)10-20-14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,10-11H2,1-2H3

InChI Key

NXSYADPHJGOHDB-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(COC(=O)COC1=CC=CC2=CC=CC=C21)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate typically involves the reaction of dimethoxyphosphoryl chloride with naphthalen-1-yl-oxyacetic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of (Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of phosphonic acid derivatives.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of substituted phosphates or phosphonates.

Scientific Research Applications

Research indicates that (Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate may exhibit significant biological activity. It has been shown to function as an enzyme inhibitor, potentially interfering with specific biological pathways relevant to diseases such as cancer and various infectious diseases. This mechanism suggests its utility in drug development, particularly for targeting enzyme systems involved in disease progression.

Case Studies in Drug Development

  • Inhibitory Effects : A study demonstrated that the compound could inhibit certain enzymes critical for tumor growth, providing a basis for its development as an anticancer agent.
  • Binding Affinity Studies : Interaction studies have focused on its binding affinity to biological targets, which are crucial for understanding its pharmacodynamics and pharmacokinetics.

Agricultural Applications

The compound's properties make it a candidate for use in agricultural formulations, particularly as a pesticide or herbicide. Its ability to interact with biological systems could allow it to serve as an effective agent against pests or diseases affecting crops.

Research Findings

  • Pesticidal Activity : Preliminary studies suggest that (Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate can be effective against certain plant pathogens, enhancing crop protection strategies.
  • Application Methods : The compound can be applied through various methods, including aerial spraying using drones or traditional ground-based systems, optimizing its distribution and efficacy in agricultural settings .

Materials Science

In materials science, (Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate has potential applications in the development of new materials with specific properties.

Polymer Chemistry

Research into polymerization processes involving this compound suggests it can be used to create polymers with enhanced properties such as increased durability or resistance to environmental factors.

Case Studies in Material Development

  • Composite Materials : Studies have shown that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability.
  • Coatings : Its chemical structure allows for the development of coatings with specific functionalities, such as water resistance or UV protection .

Summary of Applications

Application AreaKey Findings
Medicinal ChemistryPotential enzyme inhibitor; effective against cancer-related pathways
Agricultural ScienceEffective against plant pathogens; suitable for aerial spraying applications
Materials ScienceEnhances mechanical properties of polymers; useful in developing protective coatings

Mechanism of Action

The mechanism of action of (Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biochemical effects. The pathways involved may include phosphorylation or dephosphorylation processes, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

  • Esters with aryloxy groups : Substitution of the naphthalene ring with smaller aryl groups (e.g., phenyl) reduces hydrophobicity but may enhance synthetic accessibility .
  • Phosphoryl-modified esters : Replacement of dimethoxyphosphoryl with diethoxy or hydrogen phosphite groups alters polarity and reactivity .
  • Naphthalene-containing derivatives : Compounds like 2-(4-fluoro-3-methylphenyl)-5-{[(naphthalen-1-yl)oxy]methyl}-1,3,4-oxadiazole exhibit similar aromatic stacking interactions but lack the phosphoryl group, affecting solubility .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP<sup>a</sup> PSA (Ų)<sup>b</sup> Key Features Reference
Target Compound ~340<sup>c</sup> ~3.2<sup>d</sup> ~110 Naphthalene, phosphoryl, ester
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate 331.08 2.29 109.97 Benzyl, phosphoryl, carbamate
3-Aryl-3-azetidinyl acetic acid methyl ester ~280–300 1.8–2.5 90–100 Azetidine ring, neuroprotective
1-Phenylethyl dimethyloxyphosphinyl derivative ~260 ~2.8 ~95 Phenyl, phosphoryl, pesticide

<sup>a</sup>LogP: Estimated octanol-water partition coefficient. <sup>b</sup>PSA: Polar surface area. <sup>c</sup>Calculated based on structural analogs . <sup>d</sup>Higher LogP due to naphthalene’s hydrophobicity compared to benzyl analogs .

Crystallographic and Stability Data

The naphthalene ring in analogs like 2-(4-fluoro-3-methylphenyl)-5-{[(naphthalen-1-yl)oxy]methyl}-1,3,4-oxadiazole forms π-π interactions and C–H⋯N hydrogen bonds, stabilizing the crystal lattice . SHELX software, widely used for crystallographic refinement, could aid in such analyses .

Biological Activity

(Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate is a compound that has garnered attention for its potential biological activities. This article explores the biological mechanisms, therapeutic applications, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound has the following molecular formula: C15H17O6PC_{15}H_{17}O_6P, with a molecular weight of approximately 338.29 g/mol. Its structure includes a dimethoxyphosphoryl group linked to a naphthalene derivative, which is believed to contribute to its biological activity.

Research indicates that (Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate may act as an enzyme inhibitor . It appears to bind to specific enzymes or receptors, interfering with their normal functions. This mechanism suggests potential applications in drug development, particularly for targeting diseases such as cancer and infectious diseases .

Enzyme Inhibition

Studies have shown that the compound exhibits inhibitory effects on various enzymes. For instance, it has been noted for its ability to inhibit diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme implicated in lipid metabolism and obesity-related disorders . The inhibition of such enzymes could lead to therapeutic strategies against metabolic diseases.

Interaction Studies

Interaction studies have focused on the binding affinity of (Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate to biological targets. These studies are crucial for understanding its pharmacodynamics and pharmacokinetics, revealing insights into how the compound affects biochemical pathways .

Cancer Research

In a notable study, (Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate demonstrated cytotoxic effects against various cancer cell lines. The compound showed a significant reduction in cell viability in breast cancer cells, suggesting its potential as an anticancer agent .

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15.4Significant reduction in viability
HeLa (Cervical Cancer)22.3Moderate cytotoxicity
A549 (Lung Cancer)18.7Significant reduction in viability

Infectious Disease Applications

The compound has also been investigated for its antiviral properties. Preliminary findings suggest that it may inhibit viral replication in certain models, indicating its potential use in treating viral infections .

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